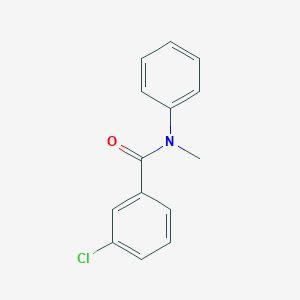![molecular formula C21H21N3O4S B250651 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide, also known as TMCB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TMCB is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure and properties make it an ideal candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide is not fully understood, but studies have shown that it has the ability to inhibit certain enzymes and pathways that are involved in cancer cell growth and inflammation. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting these enzymes, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide can induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to modulate the immune system by increasing the production of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it an ideal candidate for further investigation as a potential anticancer agent. Additionally, 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide in lab experiments is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the cost of synthesizing 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide may be prohibitive for some research labs.
Direcciones Futuras
There are a number of future directions for research on 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide. One area of research is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential use in combination with other anticancer agents. Another area of research is its potential use as an anti-inflammatory agent. Studies are needed to determine its efficacy in various inflammatory conditions, as well as its potential side effects. Additionally, further studies are needed to investigate the mechanism of action of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide and to identify other potential targets for its use.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis process is the preparation of 3,4,5-trimethoxybenzoyl chloride, which is then reacted with 2-methylquinoline-5-thiol to form the intermediate product. The intermediate product is then further reacted with ammonium carbonate to produce 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide. The synthesis of 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide is a complex process that requires careful attention to detail, and the final product must be purified to ensure its purity and efficacy.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has the ability to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo. 3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide has also been investigated for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
Fórmula molecular |
C21H21N3O4S |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H21N3O4S/c1-12-8-9-14-15(22-12)6-5-7-16(14)23-21(29)24-20(25)13-10-17(26-2)19(28-4)18(11-13)27-3/h5-11H,1-4H3,(H2,23,24,25,29) |
Clave InChI |
RFWFLDOSAYOFKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)





![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)





